molecular formula C16H13ClN4O7 B11548296 N'-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide

Cat. No.: B11548296
M. Wt: 408.75 g/mol
InChI Key: JLMVDEIJMIEFRO-QGMBQPNBSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of new substituents on the aromatic rings.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide functionality allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the presence of nitro groups can facilitate redox reactions, contributing to its potential pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
  • 2,2,2-Trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13ClN4O7

Molecular Weight

408.75 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide

InChI

InChI=1S/C16H13ClN4O7/c1-27-14-7-11(20(23)24)6-13(21(25)26)16(14)28-9-15(22)19-18-8-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

JLMVDEIJMIEFRO-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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